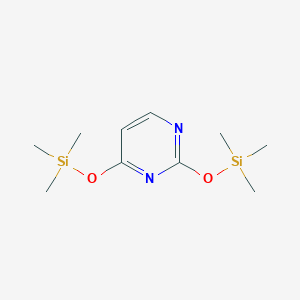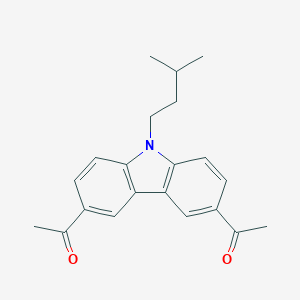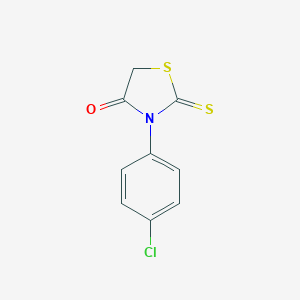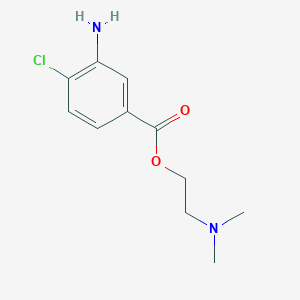
2,4-Bis((trimethylsilyl)oxy)pyrimidine
Overview
Description
2,4-Bis((trimethylsilyl)oxy)pyrimidine is a chemical compound with the molecular formula C10H20N2O2Si2 and a molecular weight of 256.45 g/mol . It is also known by other names such as O,O-bis(trimethylsilyl)uracil and 2,4-bis(trimethylsiloxy)pyrimidine . This compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at the 2 and 4 positions of the pyrimidine ring .
Preparation Methods
2,4-Bis((trimethylsilyl)oxy)pyrimidine can be synthesized through various methods. One common synthetic route involves the reaction of uracil with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically takes place under anhydrous conditions and at room temperature . The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
2,4-Bis((trimethylsilyl)oxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Bis((trimethylsilyl)oxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound is utilized in the modification of nucleic acids and nucleotides.
Medicine: Research has explored its potential use in drug development, particularly in the design of prodrugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis((trimethylsilyl)oxy)pyrimidine involves the interaction of its trimethylsilyl groups with various molecular targets . These groups can protect reactive sites on the pyrimidine ring, allowing for selective reactions to occur . The compound can also act as a precursor for the synthesis of other functionalized pyrimidines . The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
2,4-Bis((trimethylsilyl)oxy)pyrimidine can be compared with other similar compounds such as:
2,4-Bis(trimethylsilyloxy)benzene: This compound has a similar structure but with a benzene ring instead of a pyrimidine ring.
2,4-Bis(trimethylsilyloxy)thiophene: This compound contains a thiophene ring, which imparts different electronic properties compared to the pyrimidine ring.
2,4-Bis(trimethylsilyloxy)pyridine: This compound has a pyridine ring, which affects its basicity and reactivity.
The uniqueness of this compound lies in its ability to protect reactive sites on the pyrimidine ring while allowing for selective functionalization .
Properties
IUPAC Name |
trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2Si2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBNTQRWSOTNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065081 | |
| Record name | Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10457-14-4 | |
| Record name | 2,4-Bis(trimethylsiloxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylsilyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10457-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis[(trimethylsilyl)oxy]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-BIS(TRIMETHYLSILOXY)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36AFX6X4DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-Bis((trimethylsilyl)oxy)pyrimidine used in nucleoside synthesis?
A1: This compound acts as a protected and activated form of uracil, readily reacting with electrophiles at the N1 position. The trimethylsilyl groups increase the nucleophilicity of the pyrimidine ring, facilitating reactions with halogenated sugars, for example. [, , , , ] This approach allows for the creation of diverse nucleoside analogues with potential biological activity.
Q2: Can you provide an example of a specific reaction using this compound in the provided papers?
A2: In one study [], researchers synthesized [2-14C]-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil by reacting this compound with 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. This reaction highlights the compound's role in forming the nucleoside linkage between the sugar and pyrimidine base.
Q3: What are the structural characteristics of this compound?
A3: While the papers don't explicitly state the molecular formula or weight, it can be deduced from its structure:
Q4: How does the structure of the synthesized nucleoside analogues relate to their biological activity?
A4: The papers suggest that modifications to the pyrimidine base, particularly at the 5-position, can significantly impact biological activity. For example, one study [] showed that only the β-anomer of 1-(2-deoxy-D-ribofuranosyl)-5-(2-aminohexafluoroprop-2-yl)uracil exhibited moderate antiviral activity against vaccinia virus replication in vitro. This finding highlights the importance of stereochemistry and specific substituents for biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)


![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)


![9-Thiabicyclo[6.1.0]non-4-ene](/img/structure/B75868.png)





